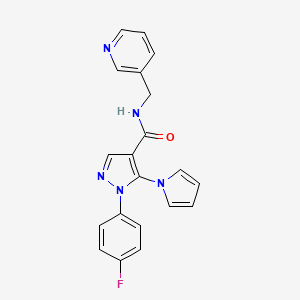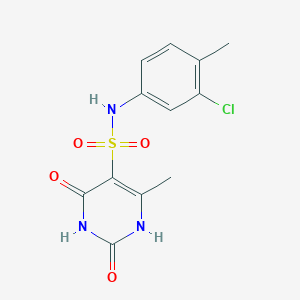
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-bencil-1H-pirazol-5-il)-2-(4-cloro-3,5-dimetilfenoxi)propanamida es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura compleja, que incluye un anillo de pirazol, un grupo bencilo y una porción fenoxi clorada. Sus propiedades químicas únicas lo convierten en objeto de estudio en química medicinal, farmacología y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1-bencil-1H-pirazol-5-il)-2-(4-cloro-3,5-dimetilfenoxi)propanamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona.
Bencilación: El anillo de pirazol se bencila luego utilizando cloruro de bencilo en presencia de una base como el carbonato de potasio.
Acoplamiento con el compuesto fenoxi: El pirazol bencilado se acopla luego con 4-cloro-3,5-dimetilfenol utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar la propanamida deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1-bencil-1H-pirazol-5-il)-2-(4-cloro-3,5-dimetilfenoxi)propanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo fenoxi clorado puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenoxi sustituidos.
Aplicaciones Científicas De Investigación
N-(1-bencil-1H-pirazol-5-il)-2-(4-cloro-3,5-dimetilfenoxi)propanamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia por su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades inflamatorias y cáncer.
Farmacología: El compuesto se investiga por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.
Ciencia de materiales: Se explora por su posible uso en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N-(1-bencil-1H-pirazol-5-il)-2-(4-cloro-3,5-dimetilfenoxi)propanamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o canales iónicos. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, lo que reduce la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- N-(1-bencil-1H-pirazol-5-il)-2-(4-clorofenoxi)propanamida
- N-(1-bencil-1H-pirazol-5-il)-2-(3,5-dimetilfenoxi)propanamida
- N-(1-fenil-1H-pirazol-5-il)-2-(4-cloro-3,5-dimetilfenoxi)propanamida
Singularidad
N-(1-bencil-1H-pirazol-5-il)-2-(4-cloro-3,5-dimetilfenoxi)propanamida es único debido a la presencia tanto del grupo bencilo como de la porción fenoxi clorada. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación. Su capacidad de sufrir diversas reacciones químicas y sus posibles aplicaciones terapéuticas lo distinguen aún más de compuestos similares.
Propiedades
Fórmula molecular |
C21H22ClN3O2 |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
N-(2-benzylpyrazol-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-11-18(12-15(2)20(14)22)27-16(3)21(26)24-19-9-10-23-25(19)13-17-7-5-4-6-8-17/h4-12,16H,13H2,1-3H3,(H,24,26) |
Clave InChI |
MTRNKMMNBQXHDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B11303797.png)
![2,4-dihydroxy-6-methyl-N-[3-(propan-2-yloxy)propyl]pyrimidine-5-sulfonamide](/img/structure/B11303800.png)

![N-[4-(acetylamino)phenyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303813.png)

![5,7-dimethyl-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11303832.png)
![N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303837.png)
![2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11303839.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11303840.png)
![2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11303848.png)
![N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11303853.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
![6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11303872.png)
![4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11303880.png)
